(Cyclopropylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine
Description
(Cyclopropylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine is a tertiary amine featuring a cyclopropylmethyl group, a methyl group, and a branched alkyne substituent (2-methylbut-3-yn-2-yl). Its structural uniqueness lies in the combination of a strained cyclopropane ring and a terminal alkyne, which may influence reactivity, stability, and intermolecular interactions .
Properties
Molecular Formula |
C10H17N |
|---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-N,2-dimethylbut-3-yn-2-amine |
InChI |
InChI=1S/C10H17N/c1-5-10(2,3)11(4)8-9-6-7-9/h1,9H,6-8H2,2-4H3 |
InChI Key |
FVJCRWDONGVDIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)N(C)CC1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine typically involves the reaction of cyclopropylmethyl bromide with methylamine and 2-methylbut-3-yn-2-ol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to obtain the desired product .
Industrial Production Methods
Industrial production of (Cyclopropylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the product. The final product is purified using distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Amine derivatives.
Substitution: Substituted amines and alkylated products.
Scientific Research Applications
(Cyclopropylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared below with two close analogs:
*Note: Molecular details for the target compound are inferred from analogs.
Key Observations:
Cyclopropylmethyl vs. Cyclohexylmethyl analogs (e.g., CAS 1339319-73-1) exhibit higher molecular weight (179.30 vs. ~153–170 for smaller substituents), which may reduce solubility but improve membrane permeability .
- The tert-butyl group in the analog (CAS 3735-65-7) provides steric bulk, which could hinder enzymatic degradation but also reduce reactivity with electrophilic targets. Its lower molecular weight (153.27) suggests higher volatility compared to cyclopropylmethyl-containing compounds.
Alkyne Functionality: The 2-methylbut-3-yn-2-yl group is common across all analogs.
Pharmacological and Industrial Relevance ()
- Antibacterial Potential: A patent () highlights compounds with cyclopropylmethyl or cyclopropyl groups in R1 and methyl/ethyl in R2 as antibacterial agents. This suggests that the cyclopropylmethyl group in the target compound may contribute to antimicrobial activity, though specific data are lacking.
- Supplier Trends (): Compounds with cyclopropylmethyl groups (e.g., {[1-(cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride) are commercially available, indicating industrial interest in this substituent for drug discovery or chemical synthesis.
Biological Activity
(Cyclopropylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopropylmethyl group attached to a methyl group and a 2-methylbut-3-yn-2-yl moiety. This unique structure contributes to its biological activity by enabling interactions with various molecular targets within biological systems.
The mechanism of action for (Cyclopropylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine involves its ability to bind to specific receptors or enzymes, modulating their activity. This modulation can lead to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens.
- Anticancer Properties : Research indicates that it may affect cancer cell proliferation and survival through specific signaling pathways.
Antimicrobial Activity
Research has indicated that (Cyclopropylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacteria, including resistant strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 0.5 µg/mL | |
| S. aureus | 0.8 µg/mL | |
| M. tuberculosis | 0.72 µg/mL |
Anticancer Activity
Studies have also explored the anticancer potential of the compound. It has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HeLa | 10 | |
| MCF-7 | 15 |
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A study evaluated the efficacy of (Cyclopropylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load, suggesting potential for therapeutic applications in treating resistant infections.
- Cytotoxicity in Cancer Cells : In a controlled laboratory setting, the compound was tested on various cancer cell lines, revealing its ability to inhibit cell proliferation effectively. The mechanism was linked to the activation of caspase pathways, leading to apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
